molecular formula C23H22N4O5 B2402226 3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207012-17-6

3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2402226
CAS No.: 1207012-17-6
M. Wt: 434.452
InChI Key: MDRUGCUNXLODRH-UHFFFAOYSA-N
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Description

“3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and various substituted phenyl compounds. The synthesis may involve:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Alkylation reactions: Introduction of the allyl group and other substituents through alkylation reactions using appropriate alkylating agents.

    Coupling reactions: Formation of the final product through coupling reactions between the quinazoline core and the substituted oxadiazole moiety.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various substituted quinazoline derivatives with potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, “3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anticancer, and anti-inflammatory effects. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of quinazoline compounds are explored for their potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions. The specific biological activities of “this compound” are subjects of ongoing research.

Industry

Industrially, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of “3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.

    Modulating receptor activity: Interacting with receptors to alter signal transduction pathways.

    Interfering with DNA/RNA synthesis: Affecting the replication and transcription processes in cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-allyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” include other quinazoline derivatives such as:

    4-anilinoquinazolines: Known for their anticancer properties.

    2,4-diaminoquinazolines: Studied for their antimicrobial activities.

    Quinazoline-2,4-diones: Explored for their anti-inflammatory effects.

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and the presence of the oxadiazole ring. This structural feature may confer distinct biological activities and reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-4-12-26-22(28)16-8-6-7-9-17(16)27(23(26)29)14-20-24-21(25-32-20)15-10-11-18(31-5-2)19(13-15)30-3/h4,6-11,13H,1,5,12,14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRUGCUNXLODRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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